molecular formula C19H17N3OS3 B3019097 2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide CAS No. 919865-78-4

2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B3019097
CAS No.: 919865-78-4
M. Wt: 399.55
InChI Key: WLHCDYNFKSCGLR-UHFFFAOYSA-N
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Description

2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring fused with a benzothiazole ring, and an acetamide group attached to a phenyl ring substituted with an ethylsulfanyl group. The presence of these functional groups and the fused ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-bromoketones with thioamides under basic conditions.

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Coupling of the Thiazole and Benzothiazole Rings: The thiazole and benzothiazole rings are then fused together through a condensation reaction.

    Introduction of the Acetamide Group: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.

    Substitution with Ethylsulfanyl Group: Finally, the ethylsulfanyl group is introduced through a nucleophilic substitution reaction using ethylthiol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a similar fused ring system and are used in similar applications.

    Thiazolo[3,2-a]pyrimidines: These compounds also feature a thiazole ring fused with another heterocycle and are investigated for their bioactive properties.

    Imidazoles: These heterocycles are structurally related and are used in a wide range of applications, including pharmaceuticals and materials science.

Uniqueness

2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is unique due to its specific combination of functional groups and fused ring systems, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS3/c1-3-24-13-6-4-12(5-7-13)10-16(23)22-19-21-14-8-9-15-17(18(14)26-19)20-11(2)25-15/h4-9H,3,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHCDYNFKSCGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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